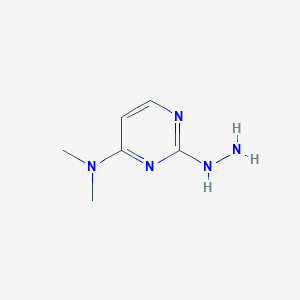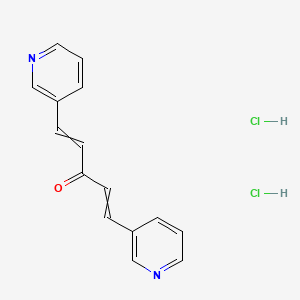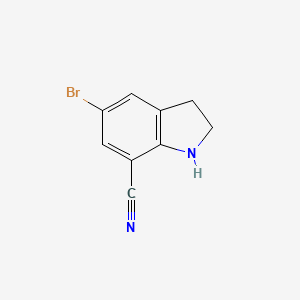
2-(4-Bromophenyl)-1-benzofuran-7-ol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-(4-Bromophenyl)-1-benzofuran-7-ol is an organic compound that belongs to the class of benzofurans. This compound is characterized by the presence of a bromophenyl group attached to the benzofuran ring. Benzofurans are known for their diverse biological activities and are often studied for their potential therapeutic applications.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of 2-(4-Bromophenyl)-1-benzofuran-7-ol typically involves the Suzuki-Miyaura coupling reaction. This reaction is a widely-used method for forming carbon-carbon bonds between a boronic acid and a halide. The reaction conditions generally include the use of a palladium catalyst, a base such as potassium carbonate, and a solvent like toluene . The reaction is carried out under an inert atmosphere, usually nitrogen or argon, to prevent oxidation.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the reaction. Additionally, purification methods such as recrystallization and chromatography are employed to obtain the compound in high purity.
Analyse Des Réactions Chimiques
Types of Reactions: 2-(4-Bromophenyl)-1-benzofuran-7-ol undergoes various types of chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.
Reduction: The bromophenyl group can be reduced to a phenyl group.
Substitution: The bromine atom can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used under acidic conditions.
Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) is a common method.
Substitution: Nucleophiles like sodium methoxide or potassium tert-butoxide can be used in polar aprotic solvents.
Major Products:
Oxidation: Formation of 2-(4-bromophenyl)-1-benzofuran-7-one.
Reduction: Formation of 2-(phenyl)-1-benzofuran-7-ol.
Substitution: Formation of 2-(4-substituted phenyl)-1-benzofuran-7-ol derivatives.
Applications De Recherche Scientifique
2-(4-Bromophenyl)-1-benzofuran-7-ol has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Studied for its potential antimicrobial and anticancer properties.
Medicine: Investigated for its potential use in drug development, particularly for its anti-inflammatory and analgesic effects.
Industry: Utilized in the development of new materials and as a precursor in the synthesis of dyes and pigments.
Mécanisme D'action
The mechanism of action of 2-(4-Bromophenyl)-1-benzofuran-7-ol involves its interaction with various molecular targets and pathways. The compound can bind to specific enzymes or receptors, inhibiting their activity and leading to therapeutic effects. For example, its antimicrobial activity may be due to the inhibition of bacterial cell wall synthesis or disruption of membrane integrity .
Comparaison Avec Des Composés Similaires
2-(4-Bromophenyl)-1-benzofuran-7-ol can be compared with other similar compounds such as:
2-(4-Chlorophenyl)-1-benzofuran-7-ol: Similar structure but with a chlorine atom instead of bromine, which may result in different reactivity and biological activity.
2-(4-Methylphenyl)-1-benzofuran-7-ol: Contains a methyl group, which can influence its lipophilicity and pharmacokinetic properties.
2-(4-Fluorophenyl)-1-benzofuran-7-ol: The presence of a fluorine atom can enhance its metabolic stability and binding affinity to certain targets.
The uniqueness of this compound lies in its specific bromine substitution, which can significantly affect its chemical reactivity and biological interactions.
Propriétés
Formule moléculaire |
C14H9BrO2 |
|---|---|
Poids moléculaire |
289.12 g/mol |
Nom IUPAC |
2-(4-bromophenyl)-1-benzofuran-7-ol |
InChI |
InChI=1S/C14H9BrO2/c15-11-6-4-9(5-7-11)13-8-10-2-1-3-12(16)14(10)17-13/h1-8,16H |
Clé InChI |
MCSGWQLNFWLUSK-UHFFFAOYSA-N |
SMILES canonique |
C1=CC2=C(C(=C1)O)OC(=C2)C3=CC=C(C=C3)Br |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![(2R,3R,4S,5R)-2-{6-amino-2-[2-(4-chlorophenyl)ethoxy]-9H-purin-9-yl}-5-(hydroxymethyl)oxolane-3,4-diol](/img/structure/B13885162.png)








![Ethyl 1-[(4-cyano-4-pyridin-2-ylpiperidin-1-yl)methyl]-4-oxoquinolizine-3-carboxylate](/img/structure/B13885215.png)

![sodium (6R,7R)-7-[2-(3,5-dichloro-4-oxo-1,4-dihydropyridin-1-yl)acetamido]-3-{[(5-methyl-1,3,4-thiadiazol-2-yl)sulfanyl]methyl}-8-oxo-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylate](/img/structure/B13885221.png)

![1-[1-(Furan-2-yl)ethyl]piperazine](/img/structure/B13885258.png)
